molecular formula C18H21NO7 B5350263 dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Numéro de catalogue B5350263
Poids moléculaire: 363.4 g/mol
Clé InChI: SQXBIMXUPKOHRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mécanisme D'action

Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a selective antagonist of the receptor for advanced glycation end products (RAGE), a cell surface receptor that binds to various ligands, including amyloid-beta, S100 proteins, and high-mobility group box 1 (HMGB1) protein. By blocking RAGE signaling, this compound can reduce inflammation, oxidative stress, and neuronal damage in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In Alzheimer's disease, this compound has been shown to reduce levels of amyloid-beta and tau proteins, markers of neurodegeneration, and improve synaptic plasticity and memory function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function by reducing inflammation and oxidative stress. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination by blocking RAGE signaling.

Avantages Et Limitations Des Expériences En Laboratoire

Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its relatively low cost, easy synthesis, and selective targeting of RAGE signaling. However, this compound also has some limitations, including its low solubility in water and potential off-target effects on other receptors.

Orientations Futures

There are several future directions for dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate research, including the development of more potent and selective RAGE antagonists, the investigation of this compound in combination with other drugs for synergistic effects, and the exploration of this compound in other diseases, such as cancer and diabetes. Additionally, further studies are needed to elucidate the full mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a promising small molecule drug that has been studied for its potential therapeutic effects in various diseases. Its selective targeting of RAGE signaling and its ability to reduce inflammation, oxidative stress, and neuronal damage make it a potential candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential side effects in humans.

Méthodes De Synthèse

Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with 2,6-dimethyl-3,5-pyridinedicarboxylic acid followed by reduction and esterification steps. The final product is a white crystalline powder with a molecular weight of 385.4 g/mol.

Applications De Recherche Scientifique

Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively in preclinical and clinical settings for its potential therapeutic effects in various diseases. In Alzheimer's disease, this compound has been shown to reduce inflammation and improve cognitive function in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function in animal models. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in animal models.

Propriétés

IUPAC Name

dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO7/c1-22-13-6-10(7-14(23-2)16(13)24-3)15-11(17(20)25-4)8-19-9-12(15)18(21)26-5/h6-9,15,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBIMXUPKOHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.